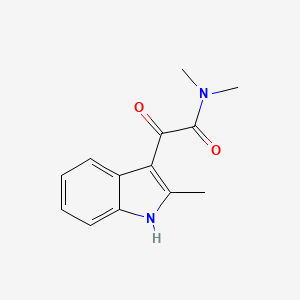

Indole-3-glyoxylamide, N,N,2-trimethyl-

Description

Contextualization of the Indole-3-glyoxylamide (B122210) Scaffold in Medicinal Chemistry Research

The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govmdpi.com This term describes molecular frameworks that can bind to a variety of biological targets with high affinity, making them versatile starting points for drug discovery. nih.gov The indole nucleus is a key feature in many natural products and biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov Its unique chemical properties, including the ability of the N-H group to act as a hydrogen bond donor, are crucial for interactions with target proteins. nih.gov

When the indole nucleus is combined with a glyoxylamide function, it creates the indole-3-glyoxylamide scaffold, a template that has been extensively modified by medicinal chemists to develop a wide array of pharmacologically active compounds. nih.govnih.gov The synthetic versatility of this scaffold allows for numerous structural modifications, which has led to the discovery of agents with diverse therapeutic applications. nih.gov

Key Therapeutic Areas for Indole-3-glyoxylamide Derivatives:

Anticancer Agents: A significant area of research has focused on indole-3-glyoxylamides as anticancer agents, particularly as tubulin polymerization inhibitors. ajprd.comajprd.comajprd.com These compounds can destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. ajprd.comajprd.com One notable example is Indibulin (D-24851), a synthetic, orally active molecule that has shown antitumor effects and was investigated in clinical trials. ajprd.comajprd.com Other derivatives have been designed as DNA intercalators and inhibitors of topoisomerases. nih.gov

Antiprion Agents: Libraries of indole-3-glyoxylamides have been synthesized and evaluated for their potential to combat prion diseases. acs.orgnih.gov Several compounds from these libraries have demonstrated potent activity in cell line models of prion disease, with some showing efficacy in the low nanomolar range. acs.org

Antiviral Agents: The indole scaffold is a promising pharmacophore in antiviral drug discovery. nih.govfrontiersin.org Substituted indolylglyoxylamides have been investigated for activity against viruses such as HIV. ajprd.com Research has shown that specific substitutions on the indole ring and glyoxylamide moiety can lead to potent antiviral effects. nih.gov

Central Nervous System (CNS) Agents: Researchers have explored indole-3-glyoxylamides as ligands for the benzodiazepine (B76468) receptor (BzR), aiming to develop novel anxiolytic (anti-anxiety) agents with improved safety profiles compared to traditional benzodiazepines. nih.gov Modifications to the scaffold have yielded compounds with selective activity at different subunits of the GABA-A receptor. nih.gov

Antileishmanial Agents: Derivatives of indolylglyoxylamide have been synthesized and tested against the amastigote form of Leishmania donovani, the parasite responsible for leishmaniasis. nih.govresearchgate.net Some of these compounds have shown significantly greater potency than standard drugs used to treat the disease. nih.gov

The broad spectrum of biological activities associated with the indole-3-glyoxylamide scaffold underscores its importance as a privileged structure in the ongoing search for new and effective medicines. nih.govnih.gov

Rationale for Advanced Academic Investigation of Indole-3-glyoxylamide, N,N,2-trimethyl-

While direct and extensive research on Indole-3-glyoxylamide, N,N,2-trimethyl- is limited, the rationale for its academic investigation can be inferred from established principles of medicinal chemistry and structure-activity relationship (SAR) studies on related indole-3-glyoxylamide derivatives. The specific methylation pattern—at the 2-position of the indole ring and on both nitrogens of the amide—represents a logical step in the systematic exploration of this chemical space.

The primary rationale for investigating this specific compound would be to understand how these methyl groups influence its physicochemical properties and biological activity. Modifications at these positions are known to have significant effects:

Substitution at the 2-position of the Indole Ring: In many classes of indole derivatives, substitution at the C-2 position is a key strategy to modulate biological activity. For instance, in the development of ligands for the translocator protein (TSPO), a highly lipophilic moiety at the 2-position of the indole was found to be a requirement for high efficacy. nih.gov Conversely, for antiprion activity, some studies have indicated that an unsubstituted C-2 position is preferred. acs.org Therefore, introducing a small methyl group at this position is a targeted modification to probe its impact on the binding affinity and selectivity for various biological targets.

N,N-dimethylation of the Amide: The substitution on the amide nitrogen of the glyoxylamide linker is critical for activity. SAR studies on anxiolytic indole-3-glyoxylamides acting on the TSPO have shown that having at least one N-alkyl group with one to three carbon atoms is a key requirement for in vivo efficacy. nih.gov The N,N-dimethyl substitution is a common modification in drug design used to alter polarity, lipophilicity, and metabolic stability. It can also influence the conformational flexibility of the side chain, which may affect how the molecule fits into a target's binding site.

Therefore, the synthesis and biological evaluation of Indole-3-glyoxylamide, N,N,2-trimethyl- would be a rational approach to systematically build upon the vast body of research on the indole-3-glyoxylamide scaffold. Such an investigation would aim to fine-tune the pharmacological profile of this class of compounds, potentially leading to derivatives with enhanced potency, selectivity, or improved drug-like properties for a specific therapeutic application, be it as an anticancer, antiviral, or CNS-active agent. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-11(12(16)13(17)15(2)3)9-6-4-5-7-10(9)14-8/h4-7,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCIRIKRUXCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148533 | |

| Record name | Indole-3-glyoxylamide, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-47-5 | |

| Record name | Indole-3-glyoxylamide, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-glyoxylamide, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Indole 3 Glyoxylamide, N,n,2 Trimethyl

Established Synthetic Routes to Indole-3-glyoxylamide (B122210), N,N,2-trimethyl- and Related Glyoxylamides

The synthesis of indole-3-glyoxylamides, including the N,N,2-trimethyl derivative, typically begins with a substituted indole (B1671886) core. The construction of the glyoxylamide side chain at the C-3 position is a well-established transformation, often accomplished through acylation with an oxalyl chloride derivative followed by amidation.

One-pot syntheses are highly efficient for preparing indole-3-glyoxylamides. A prevalent and straightforward method involves the reaction of an appropriate indole with oxalyl chloride in an anhydrous solvent like tetrahydrofuran (B95107) (THF). acs.org This reaction forms a reactive indole-3-glyoxylyl chloride intermediate in situ. nih.govnih.govajprd.com Subsequent addition of the desired amine, in this case, dimethylamine (B145610), often in the presence of a base such as N,N-diisopropylethylamine (DIPEA), yields the target glyoxylamide. acs.orgchemicalbook.comstackexchange.com This sequential one-pot process is effective for producing a variety of N-substituted glyoxylamides in good yields, ranging from 82-93% in some reported cases. nih.govnih.gov

For starting materials that are less reactive or prone to degradation under acidic conditions, an alternative two-step route can be employed. acs.org This involves a Friedel-Crafts reaction between the indole and methyl chlorooxoacetate in the presence of aluminum chloride to form a glyoxylate (B1226380) ester intermediate. acs.org This ester is then converted to the desired amide through direct amidation, a reaction that can be catalyzed by bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.org

Multicomponent reactions (MCRs) have also emerged as powerful tools for assembling complex indole-containing heterocycles, showcasing the versatility of the indole scaffold as a building block. nih.govarkat-usa.org While many MCRs focus on creating the indole core itself or other complex fused systems, the principles can be applied to generate highly functionalized precursors for glyoxylamide synthesis. rsc.orgrug.nlrsc.org

Table 1: Overview of Selected Synthetic Routes to Indole-3-Glyoxylamides

| Method | Key Reagents | Description | Advantages | Reference(s) |

|---|---|---|---|---|

| One-Pot Acylation/Amidation | Indole, Oxalyl Chloride, Amine, Base (e.g., DIPEA) | Indole is acylated in situ with oxalyl chloride, followed by the addition of an amine to form the amide bond. | High efficiency, good yields, operational simplicity. | nih.gov, acs.org, nih.gov |

| Two-Step Friedel-Crafts/Amidation | Indole, Methyl Chlorooxoacetate, AlCl₃; then Amine, Base (e.g., TBD) | A Friedel-Crafts reaction forms a stable ester intermediate, which is subsequently amidated. | Suitable for less reactive or acid-sensitive indoles. | acs.org |

| Ugi Multicomponent Reaction | Anilines, Glyoxal derivative, Formic acid, Isocyanides | A four-component reaction to assemble a substituted indole-2-carboxamide core. | Rapid assembly of complex indole structures from simple precursors. | rug.nl |

The synthesis of Indole-3-glyoxylamide, N,N,2-trimethyl- requires specific alkylation at the indole nitrogen (N-1 position) and the formation of a dimethylamide.

N-Alkylation: The methylation of the indole nitrogen is a critical step. A standard laboratory method involves deprotonating the indole N-H with a strong base, such as sodium hydride (NaH), in a solvent like DMF or THF, followed by the addition of an alkylating agent like methyl iodide. acs.orggoogle.com More environmentally benign methods have also been developed, utilizing dimethyl carbonate as the methylating agent in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com For more complex N-alkyl groups that cannot be introduced via direct alkylation, other methods like reacting the indole with a corresponding boronic acid have been utilized. acs.org A variety of catalytic systems, including those based on iridium and palladium, have been explored for the N-alkylation of indoles, offering high selectivity and compatibility with various functional groups. organic-chemistry.orgmdpi.com

Amide Formation: The formation of the N,N-dimethylglyoxylamide moiety is the final key transformation. As described previously, this is typically achieved by reacting the indole-3-glyoxylyl chloride intermediate with dimethylamine or its hydrochloride salt. nih.govchemicalbook.com The reaction is generally high-yielding and proceeds readily. chemicalbook.com The fundamental chemistry of amide bond formation is versatile, with numerous coupling agents and conditions available to facilitate the reaction between a carboxylic acid (or its activated derivative) and an amine. organic-chemistry.orgresearchgate.net

The Wittig reaction, which converts a ketone or aldehyde into an alkene, is not used to directly construct the glyoxylamide group. nih.gov However, it serves as a powerful tool for modifying the indole scaffold, particularly at the C-2 position, prior to the introduction of the C-3 side chain. researchgate.net This allows for the synthesis of complex analogs that would be otherwise difficult to access.

For instance, the Wittig-Madelung synthesis can be used to prepare 2-substituted indoles from (2-aminobenzyl)triphenylphosphonium derivatives. researchgate.net Furthermore, established indole-2-methyltriphenylphosphonium salts can undergo a Wittig reaction with various aldehydes and ketones to yield 2-vinylindoles and related derivatives. cdnsciencepub.comcdnsciencepub.com These modified indole precursors, featuring new carbon-carbon bonds at the C-2 position, can then be carried forward to be functionalized at the C-3 position to create novel glyoxylamide analogs. The reaction can also be performed intramolecularly to generate fused tricyclic indole systems. acs.org

Exploration of Novel Synthetic Pathways for Indole-3-glyoxylamide, N,N,2-trimethyl- Analogs

The development of novel synthetic routes is crucial for accessing diverse analogs of Indole-3-glyoxylamide, N,N,2-trimethyl- with potentially improved properties. Research has focused on modifying the core structure and introducing new functionalities.

One strategy involves preparing analogs with different substituents on the indole nitrogen. Pathways have been developed to introduce groups like cyclopentyl via reaction with cyclopentylboronic acid or other tertiary alkyl groups through multi-step sequences. acs.org Another approach is the aza-Michael reaction between indole and methyl acrylate (B77674) to introduce an ester-containing side chain at the N-1 position. acs.org

Researchers have also synthesized more complex analogs, such as bis(indolyl)glyoxylamides, by reacting the indole-3-glyoxylylchloride intermediate with tryptamine. nih.govnih.gov The synthesis of halogenated analogs, for example, brominated indole-3-glyoxylamides, has been achieved using a one-pot, multi-step method starting from the corresponding brominated indoles. researchgate.netnih.gov Such novel pathways expand the chemical space available for drug discovery programs based on the indole-3-glyoxylamide scaffold. nih.gov

Targeted Chemical Modifications of the Indole-3-glyoxylamide Scaffold

Targeted modifications of the indole-3-glyoxylamide structure are performed to investigate structure-activity relationships (SAR) and optimize pharmacological profiles.

The aromatic core of the indole scaffold is a prime target for modification. Studies have systematically explored the impact of introducing substituents at positions C-4 through C-7. acs.orgresearchgate.netnih.gov Research has shown that derivatization at C-4, C-5, and C-7 is often poorly tolerated, leading to a loss of biological activity. researchgate.net In contrast, substitution at the C-6 position has proven to be particularly effective. researchgate.netnih.gov Introducing strongly electron-withdrawing groups, such as a nitrile (-CN) or a nitro (-NO₂) group, at C-6 can enhance antiprion activity by an order of magnitude and improve metabolic stability. researchgate.netnih.gov Chloro-substitution at C-4 or C-6 has been shown to retain some activity, though at reduced levels. acs.org

Another successful modification is the replacement of the indole C-7 CH group with a nitrogen atom, forming a 7-azaindole (B17877) analog, which showed potency similar to its parent indole compound. acs.org In other studies, bromination at either the C-5 or C-6 position did not appear to significantly alter the antiplasmodial activity of certain glyoxylamide derivatives. nih.gov The divergent effects of substituents at different positions highlight the sensitive nature of the scaffold's interaction with biological targets. nih.govresearchgate.netmdpi.com

Table 2: Summary of Structure-Activity Relationships (SAR) for Indole Ring Substitutions in Glyoxylamide Analogs

| Position | Substituent Type | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| C-4 | Chloro | Reduced activity. Generally unfavorable. | acs.org, researchgate.net, researchgate.net |

| C-5 | Bromo, Chloro, Nitro | Generally not well-tolerated; can be highly context-dependent. | nih.gov, nih.gov, researchgate.net |

| C-6 | Electron-withdrawing (e.g., -CN, -NO₂) | Significant improvement in activity and metabolic stability. | researchgate.net, nih.gov |

| C-6 | Chloro, Bromo | Retention of some activity. | acs.org, nih.gov |

| C-7 | Various | Generally unfavorable. | researchgate.net, researchgate.net |

| 7-Azaindole | N/A (CH replaced by N) | Potency similar to the parent indole compound. | acs.org |

Modifications at the Glyoxylamide Moiety

The glyoxylamide portion of Indole-3-glyoxylamide, N,N,2-trimethyl- is a prime site for chemical modification, allowing for the exploration of structure-activity relationships (SAR). A common strategy involves the replacement of the N,N-dimethyl groups with a wide array of other alkyl or aryl substituents. This is typically achieved during the synthesis by substituting dimethylamine with other primary or secondary amines. acs.orgajprd.com This approach has been utilized to create extensive libraries of N-substituted indole-3-glyoxylamides for various therapeutic applications. acs.org

The rationale behind these modifications often lies in altering the pharmacokinetic and pharmacodynamic properties of the parent molecule. For instance, the introduction of different N-substituents can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which in turn can affect its binding affinity to biological targets. nih.gov

A study on a series of indole-3-glyoxylamides demonstrated that varying the N-substituents led to a range of biological activities. The table below illustrates examples of different amines that can be used in the synthesis to generate diverse glyoxylamide moieties.

| Amine | Resulting N-Substituent on Glyoxylamide |

| Diethylamine | N,N-Diethyl |

| Pyrrolidine | Pyrrolidinyl |

| Piperidine | Piperidinyl |

| Morpholine | Morpholinyl |

| Aniline | N-Phenyl |

| Benzylamine | N-Benzyl |

This table is illustrative and based on general synthetic methods for indole-3-glyoxylamides.

Introduction of Diverse Functional Groups (e.g., Bisphosphonates, Heterocycles)

Further derivatization of the Indole-3-glyoxylamide, N,N,2-trimethyl- scaffold can be achieved by introducing more complex functional groups, such as bisphosphonates and various heterocycles, at the glyoxylamide nitrogen. These modifications can impart novel biological activities or targeting capabilities to the molecule.

Introduction of Heterocycles

The incorporation of heterocyclic rings is a well-established strategy in drug discovery to enhance biological activity and modulate physicochemical properties. nih.gov In the context of indole-3-glyoxylamides, heterocyclic amines can be used in the final step of the synthesis to yield N-heterocyclic derivatives. nih.govacs.org

The following table presents examples of heterocyclic amines that have been incorporated into the indole-3-glyoxylamide scaffold, leading to compounds with significant biological activity. nih.gov

| Heterocyclic Amine | Resulting Heterocyclic Moiety |

| 2-Aminothiazole | Thiazol-2-yl |

| 3-Amino-5-methylisoxazole | (5-Methylisoxazol-3-yl) |

| 4-Aminopyridine | Pyridin-4-yl |

| 2-Aminopyrimidine | Pyrimidin-2-yl |

This table is based on synthetic strategies for N-heterocyclic indolyl glyoxylamides and may not be specific to the N,N,2-trimethyl- variant.

Introduction of Bisphosphonates

Bisphosphonates are a class of compounds known for their high affinity for bone tissue, making them useful for targeting drugs to the skeletal system. nih.govresearchgate.net The conjugation of a bisphosphonate moiety to an indole-3-glyoxylamide can create a bone-targeting therapeutic agent.

A study on the synthesis of indolylglyoxylamide bisphosphonates demonstrated a viable synthetic route. nih.gov This involved the alkylation of an (indolyl-3)methylglyoxylate with an ethylenebisphosphonate. Although the specific example was for a derivative of the drug indibulin, the methodology provides a blueprint for attaching bisphosphonates to the indole-3-glyoxylamide scaffold. The synthesis of a bisphosphonate-conjugated derivative of Indole-3-glyoxylamide, N,N,2-trimethyl- would likely involve initial modification of the indole nitrogen to introduce a suitable linker, followed by reaction with a bisphosphonate reagent.

The general steps for such a synthesis can be outlined as:

Functionalization of the indole nitrogen of a 2-methyl-indole precursor with a linker containing a reactive group (e.g., a halide).

Reaction of the functionalized indole with oxalyl chloride and then dimethylamine to form the Indole-3-glyoxylamide, N,N,2-trimethyl- core with a linker at the N1 position.

Conjugation of the linker with a bisphosphonate moiety, for example, via a nucleophilic substitution reaction.

This strategy allows for the creation of hybrid molecules that combine the pharmacological properties of the indole-3-glyoxylamide with the bone-targeting ability of the bisphosphonate.

Molecular Mechanisms of Action and Biological Target Engagement of Indole 3 Glyoxylamide, N,n,2 Trimethyl

Investigation of Receptor Binding Profiles

The indole-3-glyoxylamide (B122210) scaffold has been extensively investigated for its ability to bind to various receptors, particularly the benzodiazepine (B76468) receptors.

Benzodiazepine Receptor (BzR) Affinity and Selectivity

The central benzodiazepine receptor (BzR), a binding site on the GABA-A receptor complex, has been a significant target for indole-3-glyoxylamide derivatives. mdpi.com Studies on various N-(indol-3-ylglyoxylyl)amino acid derivatives have shown that these compounds can displace specific ligands from bovine brain membranes, indicating an affinity for the BzR. nih.gov The stereochemistry of the amino acid moiety plays a crucial role, with the D-form of the amino acid conferring higher potency than the L-form or the racemic mixture. nih.gov

A critical structural feature for high affinity appears to be the N-H group of the indole (B1671886) ring, which can act as a hydrogen bond donor. nih.gov Research comparing indole derivatives with their benzofuran (B130515) and benzothiophene (B83047) counterparts, which lack this N-H group, showed lower affinity for the BzR. nih.gov Furthermore, studies on N-(benzyl)indol-3-ylglyoxylamide derivatives have highlighted that substitutions on the indole ring and the benzyl (B1604629) group can modulate affinity and selectivity for different BzR α-subtypes. nih.gov For instance, some derivatives have shown higher affinity for the α1-subtype over the α2 and α5 isoforms. nih.gov

However, for Indole-3-glyoxylamide, N,N,2-trimethyl-, the presence of a methyl group on the indole nitrogen (N1 position) would preclude the hydrogen bond donation that is considered important for affinity. Indeed, studies on related 1-methyl derivatives have reported very low binding affinity for the BzR. While no specific binding data for Indole-3-glyoxylamide, N,N,2-trimethyl- is available, the existing structure-activity relationship (SAR) for this class of compounds suggests it would likely exhibit low affinity for the benzodiazepine receptor.

Peripheral Benzodiazepine Receptor (PBR/TSPO) Interactions

The translocator protein (18kDa), formerly known as the peripheral benzodiazepine receptor (PBR), is another target explored for indole-3-glyoxylamide derivatives. Specifically, a class of N,N-dialkyl-2-phenylindol-3-ylglyoxylamides (PIGAs) was developed as potential ligands for TSPO. nih.gov

One notable derivative, N,N-di-n-propyl-(N1-[¹¹C]methyl-2-(4′-nitrophenyl)indol-3-yl) glyoxylamide, was even developed as a high-affinity radiolabeled probe for TSPO imaging via positron emission tomography (PET). mdpi.com This demonstrates that the N,N-dialkyl glyoxylamide structure is compatible with TSPO binding and that N1-methylation does not abolish it. Given that Indole-3-glyoxylamide, N,N,2-trimethyl- features an N,N-dimethyl glyoxylamide group, it shares structural similarities with known TSPO ligands. However, without direct experimental data, its specific affinity for TSPO remains undetermined.

Other G-Protein Coupled Receptor (GPCR) Interactions

The indole scaffold is recognized as a privileged structure for targeting G protein-coupled receptors (GPCRs). nih.gov The indole ring's ability to participate in noncovalent interactions like π–π stacking and cation–π interactions makes it a versatile component in ligands for various GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

While numerous indole derivatives have been designed as ligands for a range of aminergic GPCRs, there is no specific research in the provided results linking Indole-3-glyoxylamide, N,N,2-trimethyl- or closely related indole-3-glyoxylamides to GPCRs other than the benzodiazepine receptor. Therefore, its interaction profile with other GPCRs is currently unknown.

Enzymatic Inhibition and Activation Studies

The indole-3-glyoxylamide framework has proven to be a fertile ground for the discovery of potent enzyme inhibitors, particularly those targeting tubulin polymerization.

Tubulin Polymerization Inhibition Mechanisms

A significant area of research for indole-3-glyoxylamides has been their role as microtubule-destabilizing anticancer agents. ajprd.comajprd.com Several derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds typically act by binding to the colchicine (B1669291) binding site on β-tubulin, which leads to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in cancer cells. nih.govnih.gov

One of the most well-known compounds in this class is Indibulin (N-(pyridin-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide), which has demonstrated significant antitumor activity. ajprd.comajprd.com Research into the structure-activity relationships of this class has shown that modifications to the N1 position of the indole and the amide portion of the glyoxylamide can fine-tune activity and improve properties like oral bioavailability. nih.govresearchgate.net For example, replacing the aromatic group on the N1 position with certain aliphatic groups can maintain potent tubulin polymerization inhibitory activity. researchgate.net

While no specific tubulin inhibition data exists for Indole-3-glyoxylamide, N,N,2-trimethyl-, the general activity of the scaffold suggests a potential for such action. The table below presents data for representative indole-3-glyoxylamide derivatives, illustrating the potency of this chemical class.

Table 1: Tubulin Polymerization Inhibition by Representative Indole-3-Glyoxylamide Derivatives

| Compound | Modification | Tubulin IC₅₀ (µM) | Cell Line | Cytotoxicity LC₅₀ (nM) |

|---|---|---|---|---|

| Derivative 32 | N1-CH₂CH₂OCH₃, N-cyclohexyl | 8.3 | FaDu | 31 |

| Derivative 33 | N1-CH(CH₃)CO₂Et, N-cyclohexyl | 6.6 | FaDu | 55 |

| Indibulin | N1-(4-chlorobenzyl), N-(pyridin-4-yl) | ~2.5 | - | - |

Data sourced from studies on various indole-3-glyoxylamide derivatives. ajprd.comresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key in the inflammatory process, and their inhibition is a major strategy for anti-inflammatory drugs. While many indole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are known COX inhibitors, the activity is highly dependent on the specific structure. nih.gov

Research into indole-based COX-2 inhibitors has focused on structures like indole-acetic acid derivatives or those bearing specific pharmacophores like a methylsulfonyl (SO₂Me) group, which is present in selective COX-2 inhibitors like Rofecoxib. nih.govnih.gov The available literature on COX-2 inhibition by indole derivatives does not include compounds with the indole-3-glyoxylamide scaffold. nih.govgoogle.com Therefore, there is currently no scientific evidence to suggest that Indole-3-glyoxylamide, N,N,2-trimethyl- possesses inhibitory activity against COX-2.

Metalloproteinase and Kinase Interactions

The interaction of indole-based compounds with kinases is a well-established area of research. Specifically, the indole-3-glyoxylamide scaffold is known to be a template for potent inhibitors of the Pim kinase family (Pim-1, Pim-2, and Pim-3). nih.govnih.gov These serine/threonine kinases are key regulators in cellular signaling pathways responsible for cell growth, proliferation, differentiation, and apoptosis. researchgate.net

Derivatives of the indole-3-glyoxylamide structure have been designed to target the ATP-binding pocket of Pim kinases. researchgate.net The indole ring itself can form crucial noncovalent interactions, such as π–π stacking, with the target protein. nih.gov The N-H group of the indole can act as a hydrogen bond donor, anchoring the molecule to its target. nih.gov Structure-activity relationship (SAR) studies on related indole compounds have demonstrated that modifications at various positions on the indole ring can lead to highly potent and selective pan-Pim kinase inhibitors. nih.gov For instance, certain 3,5-disubstituted indole derivatives show inhibitory concentrations (IC₅₀) for Pim-1 and Pim-3 at or below 2 nM, and for Pim-2 at or below 100 nM. nih.gov

While direct studies on the interaction of Indole-3-glyoxylamide, N,N,2-trimethyl- with metalloproteinases are not extensively documented in public literature, the general class of matrix metalloproteinase (MMP) inhibitors often features a scaffold that can chelate the zinc ion in the enzyme's active site. nih.gov Given the structural components of Indole-3-glyoxylamide, N,N,2-trimethyl-, its potential for interaction would depend on how its substituents are oriented and whether they can engage with the MMP active site. nih.gov

Table 1: Kinase Inhibition Profile of Representative Indole-based Compounds

| Compound Class | Target Kinase | Reported Potency (IC₅₀) | Reference |

| 3,5-disubstituted indole derivatives | Pim-1, Pim-3 | ≤2 nM | nih.gov |

| 3,5-disubstituted indole derivatives | Pim-2 | ≤100 nM | nih.gov |

| Meridianin C (related indole alkaloid) | Pim-1 | 1.44 µM | researchgate.net |

Cellular Pathway Modulations

The biological effects of Indole-3-glyoxylamide, N,N,2-trimethyl- are manifested through its modulation of various cellular pathways, primarily stemming from its kinase inhibitory action.

A primary consequence of Pim kinase inhibition by indole-3-glyoxylamide compounds is the induction of apoptosis, or programmed cell death. Pim kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins. By inhibiting these kinases, compounds based on the indole-3-glyoxylamide scaffold can trigger the apoptotic cascade. researchgate.net

For example, related indole compounds like Indole-3-carbinol have been studied for their ability to induce apoptosis in breast and prostate cancer cell lines. nih.gov While the precise mechanisms can be cell-type specific, the inhibition of survival signals is a common theme. nih.gov Other indole-3-glyoxylamide derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, leading to cell cycle arrest and cell death. ajprd.comnih.govajprd.com For instance, some derivatives disrupt microtubules, leading to an accumulation of cells with condensed nuclei, a hallmark of apoptosis. nih.gov

Table 2: Apoptotic Effects of Related Indole Compounds in Cellular Models

| Compound/Class | Cell Line | Observed Effect | Reference |

| Indole-3-carbinol | MDA MB468 (Breast Cancer) | Induction of apoptosis | nih.gov |

| Indibulin (Indole-3-glyoxylamide derivative) | Multiple Cancer Cell Lines | Cell cycle arrest at G2/M phase, apoptosis | ajprd.com |

| Indole-3-glyoxylamide Series | Head and Neck Cancer Xenograft | Tumor growth inhibition | nih.gov |

Regulation of Gene Expression

The modulation of kinase activity by compounds like Indole-3-glyoxylamide, N,N,2-trimethyl- can have downstream effects on gene expression. Kinase cascades are integral to the function of transcription factors that control the expression of genes involved in cell survival and proliferation.

Inhibitors of protein kinase C (PKC), another kinase family targeted by some indole derivatives, have been shown to prevent the activation of the MDR1 (multidrug resistance) gene. researchgate.net The expression of P-glycoprotein, the product of the MDR1 gene, is a major cause of chemotherapy resistance in cancer cells. By inhibiting the upstream kinase signaling, these compounds can prevent the induction of MDR1 mRNA and protein, potentially reversing or preventing drug resistance. researchgate.net

The indole scaffold is a core component of the neurotransmitter serotonin, which suggests that indole-based compounds have the potential to interact with neurotransmitter systems. nih.gov Indeed, certain indole-3-glyoxylamide derivatives have been specifically designed and investigated for their effects on the central nervous system, including anxiolytic-like and neuroprotective properties. nih.gov

Some of these compounds have been found to interact with the central benzodiazepine receptor (BzR), which is a modulatory site on the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. nih.gov The interaction with this receptor can enhance the inhibitory action of GABA, leading to anxiolytic effects. The indole N-H group has been identified as playing a crucial role in the molecular recognition and binding at this receptor for some series of indolylglyoxylamides. nih.gov

Preclinical in Vitro and Ex Vivo Biological Activity Assessments of Indole 3 Glyoxylamide, N,n,2 Trimethyl

Cell-Based Assays for Antiproliferative Activity

The indole-3-glyoxylamide (B122210) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing a wide range of biologically active compounds. nih.gov Derivatives of this parent structure have been the subject of numerous studies to assess their potential as antiproliferative agents. nih.govajprd.com

Assessment in Specific Cell Lines (e.g., Cancer Cell Lines, Neuronal Cells, Prion-Infected Cells)

While no data exists for Indole-3-glyoxylamide, N,N,2-trimethyl-, various other indole-3-glyoxylamide derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. ajprd.com

Notably, certain N-heterocyclic indolyl glyoxylamides have been shown to inhibit the viability of non-small cell lung cancer lines, A549 and H1299. nih.goviiarjournals.org These compounds induced apoptosis, as evidenced by an increase in the sub-G1 cell population and activation of caspase-3. nih.gov The antiproliferative effects in these lung cancer cells appear to be independent of p53 tumor suppressor protein activation. nih.goviiarjournals.org

In other studies, indole-3-glyoxylamide derivatives have been evaluated against head and neck cancer cell lines, such as FaDu, which is derived from a squamous cell carcinoma of the pharynx. acs.org A series of these compounds showed potent cytotoxic activity, with further investigation revealing that their mechanism of action involves the disruption of the cellular microtubule network by interacting with tubulin. acs.orgresearchgate.net The antiproliferative activity has also been documented in other cancer cell types including prostate (DU145, PC-3), colon (HCT-15), malignant melanoma (SK-MEL-28), and neuroblastoma (SH-SY5Y) cell lines. nih.govacs.org

Furthermore, some substituted indolylglyoxylamides have been identified as potential anti-prion agents, indicating a broader therapeutic potential for this class of compounds beyond cancer. ajprd.comajprd.com For instance, a library of indole-3-glyoxylamides was synthesized and evaluated for their potential as antiprion agents. ajprd.com

| Derivative Name | Cell Line | Activity | IC₅₀ (µM) |

| BPR0C123 | A549 (Lung Cancer) | Inhibited viability, induced apoptosis | < BPR0C259 |

| BPR0C259 | A549 (Lung Cancer) | Inhibited viability, induced apoptosis | > BPR0C123 |

| BPR0C123 | H1299 (Lung Cancer) | Inhibited viability, induced apoptosis | < BPR0C259 |

| BPR0C259 | H1299 (Lung Cancer) | Inhibited viability, induced apoptosis | > BPR0C123 |

| Compound 20 (thiazole hybrid) | DU145 (Prostate Cancer) | Antiproliferative | 0.093 |

| Compound 24 (β-carboline hybrid) | Various Cancer Lines | Antiproliferative, induced apoptosis | 4.37 - 10.36 |

| bis(indolyl)glyoxylamides (22, 23) | PC-3 (Prostate Cancer) | Induced apoptosis | Not specified |

Cell Viability and Proliferation Studies in Non-Clinical Contexts

No information was found regarding the cell viability and proliferation of Indole-3-glyoxylamide, N,N,2-trimethyl- in non-clinical contexts.

Research on the broader indole-3-glyoxylamide class has primarily focused on cytotoxicity against pathological cell lines, such as cancer cells. acs.org However, some studies have included assessments against non-cancerous cell lines to determine selectivity. For example, a thiazole-containing indol-3-ylglyoxylamide that was highly active against the DU145 prostate cancer cell line was reported to be safe for the healthy cell line RWPE-1. nih.gov Similarly, certain bis(indolyl)glyoxylamides showed low toxicity on the normal NIH-3T3 cell line. ajprd.com This suggests that specific substitutions on the indole-3-glyoxylamide scaffold can confer selectivity for cancer cells over healthy cells.

Reporter Gene and Enzyme Activity Assays

There are no available studies on reporter gene or enzyme activity assays for Indole-3-glyoxylamide, N,N,2-trimethyl-.

For the broader class of indole-3-glyoxylamides, the primary enzymatic target identified is tubulin. ajprd.com Many derivatives act as microtubule destabilizing agents by inhibiting tubulin polymerization. nih.govacs.org This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.goviiarjournals.org Some compounds have been shown to bind to the colchicine (B1669291) site on tubulin. nih.govacs.org

In addition to tubulin inhibition, some hybrid molecules have shown other enzymatic activities. For instance, a β-carboline indol-3-yl-glyoxylamide hybrid was found to inhibit topoisomerase II (TopoII), an enzyme critical for DNA replication and repair. nih.gov In studies on N-heterocyclic indolyl glyoxylamides, it was noted that these compounds induced apoptosis and G2/M phase arrest without activating p53, which was confirmed by observing no change in the levels of serine-15 phosphorylated p53 in A549 cells. nih.goviiarjournals.org

Antimicrobial and Antifungal Activity Studies

No specific data on the antimicrobial or antifungal properties of Indole-3-glyoxylamide, N,N,2-trimethyl- have been reported in the scientific literature.

Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)

While no information is available for the specific N,N,2-trimethyl derivative, other related structures have been assessed for antibacterial properties. A study on bis(indolyl)glyoxylamides involved testing against both Gram-positive and Gram-negative bacterial strains. ajprd.com Specific derivatives within this series were reported to exhibit potent activity against Gram-negative bacteria. ajprd.com Another study synthesized a small library of 3-indolylglyoxylamides that were structurally related to the oxazolidinone class of antibiotics and were effective against several Gram-positive organisms. nih.gov Furthermore, α,ω-di-(5-bromoindole-3-carboxamido)spermine, a structurally related compound, showed intrinsic activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov

| Derivative Class | Bacterial Type | Specific Strains | Activity |

| bis(indolyl)glyoxylamides | Gram-Negative | Not specified | Potent antibacterial activity |

| 3-indolylglyoxylamides | Gram-Positive | MRSA, VRE, PRSP | Effective (related to oxazolidinones) |

| α,ω-di-(5-bromoindole-3-carboxamido)spermine | Gram-Positive | S. aureus, MRSA | Intrinsic antimicrobial activity |

Assessment Against Fungal Strains

There is a lack of information regarding the antifungal activity of Indole-3-glyoxylamide, N,N,2-trimethyl-.

However, research into other indole (B1671886) derivatives has shown promise in this area. For example, a study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which share the core indole structure, revealed significant antifungal activity against several plant pathogenic fungi. nih.gov One compound in this series, compound 3u, demonstrated superior activity against Rhizoctonia solani and good activity against Botrytis cinerea compared to control fungicides. nih.gov Another study on indole derivatives reported activity against Candida albicans and Aspergillus niger. jddtonline.info While these are not indole-3-glyoxylamides, the findings suggest that the indole scaffold is a viable starting point for the development of antifungal agents.

| Derivative Name | Fungal Strain | Activity | Inhibition Rate at 50 mg/L |

| Compound 3u (3-indolyl-3-hydroxy oxindole) | Rhizoctonia solani | Antifungal | 100% |

| Compound 3u (3-indolyl-3-hydroxy oxindole) | Botrytis cinerea | Antifungal | 91.05% |

| Unnamed Indole Derivative | Candida albicans | Antifungal | Zone of Inhibition: 26±4 mm |

| Unnamed Indole Derivative | Aspergillus niger | Antifungal | Zone of Inhibition: 14±2 mm |

Anti-Prion Activity in Cellular Models

The indole-3-glyoxylamide scaffold has been identified as a promising chemotype for the development of anti-prion agents. nih.govacs.org Extensive research into this class of compounds has revealed potent activity in cellular models of prion disease, with structure-activity relationship (SAR) studies guiding the optimization of their therapeutic potential. nih.gov

Initial high-throughput screening identified indole-3-glyoxylamides as effective inhibitors of prion propagation. ajprd.com Subsequent studies have focused on refining the structure of these molecules to enhance their anti-prion efficacy. A number of derivatives have demonstrated the ability to clear scrapie-associated prion protein (PrPSc) in infected cell lines at submicromolar concentrations. acs.org

Key findings from SAR studies on indole-3-glyoxylamides indicate that modifications at several positions on the indole ring and the glyoxylamide moiety significantly influence their biological activity. For instance, the introduction of electron-withdrawing substituents at the C-6 position of the indole ring has been shown to improve anti-prion activity by as much as an order of magnitude. nih.gov Furthermore, these modifications can also enhance the metabolic stability of the compounds. nih.gov

Research has also explored a variety of substituents at the para-position of the N-phenylglyoxylamide portion of the molecules. The presence of five-membered heterocycles containing at least two heteroatoms at this position was found to be optimal for the anti-prion effect. nih.gov Some of the most potent compounds in this series have exhibited EC₅₀ values below 10 nM in cell line models of prion disease. nih.gov In fact, the most active compound identified in one study was capable of indefinitely curing scrapie-infected cells after a single treatment. nih.gov

The consistency of these findings across different cell line models of prion disease underscores the potential of indole-3-glyoxylamides as a lead series for further development against these fatal neurodegenerative disorders. nih.govwhiterose.ac.uk

| Compound/Derivative Class | Modification | Anti-Prion Activity (Cellular Models) | Reference |

| Indole-3-glyoxylamides | General Scaffold | Submicromolar activity in clearing scrapie from infected cell lines. | acs.org |

| 6-substituted indole-3-glyoxylamides | Introduction of electron-withdrawing groups at C-6 of the indole ring. | Up to a 10-fold improvement in biological activity. | nih.gov |

| N-phenylglyoxylamide derivatives | Five-membered heterocycles at the para-position. | Optimal for anti-prion effect, with some compounds having EC₅₀ <10 nM. | nih.gov |

| Most active library member | Optimized substitutions. | Indefinite cure of scrapie-infected cells with a single treatment. | nih.gov |

Anti-inflammatory Activity in Preclinical Models

While the indole-3-glyoxylamide scaffold has been explored for a variety of pharmacological activities, including anti-inflammatory properties, specific preclinical data for Indole-3-glyoxylamide, N,N,2-trimethyl- is not extensively detailed in the currently available scientific literature. nih.govgoogle.com General studies on indole derivatives have noted their potential for anti-inflammatory effects, and some patents concerning indole-3-glyoxylamides mention their utility as anti-inflammatory agents. google.comunifiedpatents.comresearchgate.net However, detailed in vitro or ex vivo preclinical studies quantifying the anti-inflammatory activity of the specific compound, Indole-3-glyoxylamide, N,N,2-trimethyl-, are not prominently reported in the reviewed sources. Further research is required to fully characterize its anti-inflammatory profile in preclinical models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Indole 3 Glyoxylamide, N,n,2 Trimethyl Derivatives

Elucidation of Key Pharmacophoric Requirements for Specific Biological Activities

The fundamental pharmacophore of the indole-3-glyoxylamide (B122210) series consists of the indole (B1671886) nucleus connected to a terminal amide via a two-carbon glyoxylamide linker. Specific interactions and structural features are crucial for their biological activities.

Indole Nucleus: The indole ring system is a critical component. The nitrogen atom's lone pair of electrons contributes to the ring's aromaticity, and the N-H proton, with a pKa of approximately 17, can act as a vital hydrogen bond donor. unipi.it This hydrogen bonding capability is often essential for anchoring the molecule to specific protein targets. unipi.itnih.gov For instance, in a series of indolylglyoxylamides targeting the benzodiazepine (B76468) receptor, the indole N-H group played a crucial role in binding. unipi.it

Glyoxylamide Linker: The glyoxylamide substructure is a key determinant of activity. In studies of antiprion agents, most modifications to this linker were not well tolerated, indicating its importance in maintaining the necessary conformation for biological effect. nih.gov Molecular modeling studies have also suggested that the glyoxylamide moiety is critical, implicating it in hydrogen bonding with biological targets like DNA. nih.gov

Terminal Amide Group: The substituent on the terminal amide nitrogen is a primary point for modification to modulate potency and selectivity. In the context of antiprion activity, the most effective compounds featured an N-phenylglyoxylamide moiety where the phenyl ring was substituted at the para-position with five-membered heterocycles containing at least two heteroatoms. nih.gov

Impact of Indole-3-glyoxylamide, N,N,2-trimethyl- Structural Modifications on Biological Potency and Selectivity

Systematic modifications of the indole-3-glyoxylamide scaffold have led to the discovery of derivatives with significantly enhanced potency and selectivity for various biological targets.

Key modification points include:

Indole C2-Position: Introducing a highly lipophilic moiety at this position has been shown to correlate with higher efficacy in certain contexts. unipi.it

Indole C5-Position: Tethering different groups at the C5 position of the indole ring has been explored to modulate cytotoxic activity against various cancer cell lines. ajprd.com

Indole N1-Position: Substitution at the indole nitrogen, such as with a 4-chlorobenzyl group as seen in the anticancer agent Indibulin, is a critical determinant of activity. ajprd.com

Terminal Amide Substituent: As noted, this position is pivotal. For antiprion agents, moving from simple phenyl groups to specific heterocycles on the terminal amide dramatically increased potency, lowering the half-maximal effective concentration (EC₅₀) into the low nanomolar range. nih.govnih.gov For anticancer activity, compounds with a pyridine-4-yl group at this position have shown significant efficacy. ajprd.comajprd.com

The following table summarizes the impact of various structural modifications on the biological potency of indole-3-glyoxylamide derivatives.

| Compound Class/Modification | Target/Activity | Key Structural Feature | Resulting Potency | Reference(s) |

| Indole-3-glyoxylamides | Prion Disease | N-phenylglyoxylamide with a para-substituted five-membered heterocycle | EC₅₀ < 10 nM in cell models | nih.gov |

| Indibulin | Cancer (Tubulin Polymerization) | 1-(4-chlorobenzyl) on indole; N-(pyridine-4-yl) terminal amide | Potent in vitro activity against various cancer cell lines | ajprd.com |

| C5-Tethered Derivatives | Cancer (Prostate) | Linker at C5-position of indole | IC₅₀ = 140 nM against DU145 cancer cell line | ajprd.com |

| Azaindole Analogues | HIV-1 Attachment | Nitrogen introduced into the indole ring (e.g., 4-aza isomer) | Maintained nanomolar potency (EC₅₀ = 1.52 nM) with improved PK profile | nih.gov |

| N-Substituted Derivatives | Cancer (Liver) | 2-(Adamantan-1-yl) on indole | IC₅₀ = 10.56 µM against HepG2 cells | ajprd.com |

Stereochemical Influences on Indole-3-glyoxylamide, N,N,2-trimethyl- Interactions

The three-dimensional arrangement of atoms and functional groups is a critical factor that governs the interaction of indole derivatives with their biological targets. While specific stereochemical studies on Indole-3-glyoxylamide, N,N,2-trimethyl- are not prominently detailed, the influence of stereochemistry is a well-established principle for this class of compounds. researchgate.net

For example, studies on related indolylglyoxylamides targeting the benzodiazepine (BzR) receptor subtypes have shown that the substitution pattern can dictate the binding orientation. Depending on the presence of a substituent at the indole C5 position (e.g., H vs. NO₂), the molecule adopts a different binding mode within the receptor's cleft. This demonstrates that the interplay between substitution and stereochemical conformation is crucial for achieving subtype selectivity. nih.gov The cytotoxicity of complex indole-containing natural products like duocarmycins is also highly dependent on their stereochemistry. researchgate.net

Relationship between Structural Features and Physicochemical Properties Relevant for Biological Assays (e.g., Solubility, Stability)

The utility of any biologically active compound in assays and as a potential therapeutic is governed by its physicochemical properties, which are directly linked to its structure.

Solubility: Indole-3-glyoxylamide derivatives are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Acetone. ajprd.com However, low aqueous solubility is a common challenge that can hinder preclinical development. nih.gov Strategic structural modifications have been employed to overcome this. For instance, replacing aryl rings with different N-heterocyclic moieties in derivatives of the anticancer agent Indibulin was shown to increase water solubility. nih.gov Similarly, the introduction of a nitrogen atom into the indole ring to create azaindole analogues of an anti-HIV compound improved its pharmaceutical profile. nih.gov

Metabolic Stability: The stability of these compounds, particularly against metabolism by liver enzymes, is a key property. Studies on the indole-3-glyoxylamide series of antiprion agents revealed that the most potent compounds were also largely stable to microsomal metabolism. nih.gov In contrast, some anti-HIV indolylglyoxylamide derivatives exhibited only moderate stability in human liver microsomes (HLM), which prompted further structural optimization to enhance their metabolic profile. nih.gov

The table below outlines the relationship between specific structural features and key physicochemical properties.

| Structural Feature | Physicochemical Property Affected | Observed Impact | Reference(s) |

| Basic Indolylglyoxylamide Scaffold | Solubility | Generally soluble in organic solvents like DMSO, Chloroform, Acetone. | ajprd.com |

| Introduction of N-heterocycles | Aqueous Solubility | Increased water solubility compared to aryl ring counterparts. | nih.gov |

| Creation of Azaindole Analogues | Pharmacokinetic Profile | Improved overall PK and pharmaceutical properties. | nih.gov |

| Potent Antiprion Derivatives | Metabolic Stability | Showed high stability towards microsomal metabolism. | nih.gov |

| Early Anti-HIV Derivatives | Metabolic Stability | Exhibited moderate stability in human liver microsomes, requiring optimization. | nih.gov |

Computational Chemistry and Theoretical Modeling of Indole 3 Glyoxylamide, N,n,2 Trimethyl

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For indole-3-glyoxylamide (B122210) derivatives, docking studies have been instrumental in explaining their biological activities by identifying key interactions with protein targets.

Researchers have used docking to study how these compounds bind to various receptors, including the colchicine (B1669291) binding site of tubulin, the MDM2 receptor, and the translocator protein (TSPO). nih.govajprd.comresearchgate.net For instance, in studies of analogs, the glyoxylamide moiety is frequently shown to be crucial for binding, often forming multiple hydrogen bonds with active site residues. nih.gov

Key findings from molecular docking studies of indole-3-glyoxylamide analogs include:

Tubulin Interaction : Analogs like BPR0C261 and Indibulin are known to inhibit tubulin polymerization by binding to the colchicine site. mdpi.comnih.gov Docking simulations revealed that the glyoxylamide portion can establish critical hydrogen bonds with tubulin residues, contributing to the disruption of microtubule dynamics and arresting the cell cycle in the G2/M phase. nih.gov

Benzodiazepine (B76468) Receptor (BzR) Binding : For a series of N-(benzyl)indol-3-ylglyoxylamides, docking models helped to rationalize structure-activity relationships (SARs). mdpi.com These models showed that depending on the substitution pattern on the indole (B1671886) ring, the ligands could adopt different binding poses within the receptor's lipophilic pockets (L1, L2, LDi) and hydrogen bond donor/acceptor sites (H1, H2). nih.gov The indole N-H group, in particular, was often identified as a key hydrogen bond donor. mdpi.comnih.gov

MDM2 and TSPO Inhibition : Docking studies have been performed on N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides to evaluate their potential as inhibitors of the MDM2-p53 interaction and as ligands for the translocator protein (TSPO), both of which are significant targets in cancer therapy. ajprd.comresearchgate.net

| Target Protein | Key Interacting Moiety | Types of Interactions Observed | Significance |

|---|---|---|---|

| Tubulin (Colchicine Site) | Glyoxylamide | Hydrogen Bonding | Disruption of microtubule assembly, anticancer activity. nih.govajprd.com |

| Benzodiazepine Receptor (BzR) | Indole N-H, Glyoxylamide Carbonyls | Hydrogen Bonding, Hydrophobic Interactions | Modulation of GABAA receptor, potential anxiolytic effects. mdpi.comnih.gov |

| MDM2 | Indole Scaffold | Hydrophobic Interactions | Inhibition of p53 degradation, anticancer activity. researchgate.net |

| Translocator Protein (TSPO) | 2-Aryl Substituent | Hydrophobic Interactions | Induction of apoptosis, potential anxiolytic and anticancer effects. nih.govnih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules and their complexes over time. These simulations are crucial for understanding the conformational flexibility of Indole-3-glyoxylamide, N,N,2-trimethyl- and the stability of its interactions with biological targets.

MD simulations on DNA oligomers, for example, are run for periods like 100 nanoseconds to observe the stability and dynamics of the system in a simulated physiological environment. chemmethod.comnih.gov Similar principles are applied to ligand-protein complexes. For indole derivatives, MD simulations can:

Assess Binding Stability : By tracking the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can confirm the stability of the docked pose. A stable complex will show minimal deviation from its initial bound conformation.

Refine Binding Interactions : MD simulations allow for the observation of subtle changes in ligand-protein interactions, including the dynamics of hydrogen bonds and the role of water molecules in the binding site, providing a more accurate picture than static docking alone.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These calculations provide fundamental information about molecular orbitals, charge distribution, and reactivity, which underpins the molecule's interactions.

For indole derivatives, these calculations can determine:

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the electronic band gap. researchgate.net This gap is an indicator of the molecule's chemical reactivity and kinetic stability. For a naphthalimide-indole derivative, DFT calculations using the B3LYP functional determined the HOMO and LUMO energy levels to be -5.504 eV and -3.273 eV, respectively, resulting in a band gap of 2.231 eV. researchgate.net

Electron Density Distribution : Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. The carbonyl oxygens of the glyoxylamide moiety are electron-rich, making them effective hydrogen bond acceptors, a feature consistently observed in docking studies. nih.govnih.gov

Electrostatic Potential Maps : These maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, explaining how the molecule interacts with polar residues in a protein's active site.

| Property | Calculated Value (eV) | Method | Significance |

|---|---|---|---|

| HOMO Energy | -5.504 | DFT/B3LYP | Indicates the energy of the outermost electrons available for donation. researchgate.net |

| LUMO Energy | -3.273 | DFT/B3LYP | Indicates the energy of the lowest available orbital to accept electrons. researchgate.net |

| Energy Band Gap (LUMO-HOMO) | 2.231 | DFT/B3LYP | Relates to the chemical reactivity and stability of the molecule. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-3-glyoxylamide, N,N,2-trimethyl- Analogs

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. niscpr.res.in For indole-3-glyoxylamide analogs, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. niscpr.res.insemanticscholar.org

These models generate contour maps that visualize how different properties (steric, electrostatic, hydrophobic, etc.) across the molecular structure influence biological activity. niscpr.res.in Key findings from QSAR studies on related indole structures include:

Model Validation : Successful QSAR models are statistically robust, with high correlation coefficients (R²) and cross-validated correlation coefficients (Q²). For a series of indole-glyoxylamides studied as pancreatic lipase (B570770) inhibitors, a statistically significant 3D-QSAR model was generated and validated with parameters including R², Q², F-value, and RMSE. niscpr.res.in

Predictive Power : A validated QSAR model can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Guidance for Optimization : The contour maps from CoMFA and CoMSIA provide direct guidance for lead optimization. For example, a map might indicate that adding a bulky, electropositive substituent at a specific position on the indole ring would enhance binding affinity and, consequently, biological activity. niscpr.res.in

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

In silico ADME prediction tools are essential in modern drug discovery for forecasting the pharmacokinetic properties of a compound. chemmethod.com These predictions help to identify potential liabilities, such as poor oral absorption or rapid metabolism, early in the research process. Web-based tools like SwissADME are commonly used for this purpose. nih.govnih.gov

For indole-based compounds, ADME predictions typically analyze:

Lipinski's Rule of Five : This rule assesses drug-likeness and predicts if a compound is likely to have good oral absorption and intestinal permeability. The rule considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Blood-Brain Barrier (BBB) Penetration : Predictions indicate whether a compound is likely to cross the BBB, which is critical for drugs targeting the central nervous system. nih.gov

Cytochrome P450 (CYP) Inhibition/Metabolism : The models predict whether the compound is likely to be a substrate or inhibitor of major CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4). This is crucial for anticipating drug-drug interactions and metabolic stability. For example, molecular docking studies on melatonin (B1676174) derivatives suggested that adding bulky lipophilic groups to the indole nitrogen could obstruct metabolism by CYP1A2. nih.gov

P-glycoprotein (P-gp) Substrate Prediction : P-gp is an efflux pump that can remove drugs from cells. Predicting whether a compound is a P-gp substrate is important for assessing its bioavailability and CNS penetration. nih.gov

| ADME Parameter | Predicted Property | Implication for Drug Development |

|---|---|---|

| Gastrointestinal Absorption | High | Good potential for oral bioavailability. nih.govnih.gov |

| BBB Permeation | Yes/No | Determines suitability for CNS or peripheral targets. nih.gov |

| CYP Enzyme Inhibition | Inhibitor of CYP1A2, CYP2C9, etc. | Potential for drug-drug interactions. nih.gov |

| P-gp Substrate | No | Lower likelihood of being actively removed from target cells/CNS. nih.gov |

| Lipinski's Rule Violations | 0 | Indicates good drug-like properties. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Complex Biological and Chemical Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation in Solution

High-resolution NMR spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in solution. acs.org For a compound like Indole-3-glyoxylamide (B122210), N,N,2-trimethyl-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-methyl protons, and the 2-methyl protons. The chemical shifts (δ) of these protons would be indicative of their electronic environment, and the coupling constants (J) between adjacent protons would help to establish their connectivity.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, ultimately leading to an unambiguous assignment of all atoms in the molecule. Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the through-space proximity of protons, providing insights into the preferred conformation of the molecule in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Indole-3-glyoxylamide, N,N,2-trimethyl-

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Indole N-H | 8.1-8.3 | - |

| Indole H4 | 7.6-7.8 | 120-125 |

| Indole H5 | 7.1-7.3 | 120-125 |

| Indole H6 | 7.1-7.3 | 120-125 |

| Indole H7 | 7.5-7.7 | 110-115 |

| 2-CH₃ | 2.4-2.6 | 10-15 |

| N(CH₃)₂ | 2.9-3.3 | 35-40 |

| C2 | - | 140-145 |

| C3 | - | 110-115 |

| C3a | - | 125-130 |

| C7a | - | 135-140 |

| C=O (glyoxyl) | - | 180-185 |

| C=O (amide) | - | 165-170 |

Note: This table is a hypothetical representation and is not based on experimental data.

Mass Spectrometry (MS) Techniques for Metabolite Identification in In Vitro Systems

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. acs.orgnih.gov It is widely used for the identification and quantification of metabolites in complex biological matrices. In the context of Indole-3-glyoxylamide, N,N,2-trimethyl-, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) would be the method of choice for in vitro metabolite identification studies.

LC-MS would allow for the separation of the parent compound from its potential metabolites produced by liver microsomes or other in vitro systems. The high mass accuracy of HRMS instruments, such as Orbitrap or TOF analyzers, would enable the determination of the elemental composition of the parent compound and its metabolites. acs.org

Tandem mass spectrometry (MS/MS) would be used to obtain structural information about the metabolites. By fragmenting the parent ion and analyzing the resulting fragment ions, it would be possible to identify the sites of metabolic modification, such as hydroxylation, demethylation, or glucuronidation.

Table 2: Potential In Vitro Metabolites of Indole-3-glyoxylamide, N,N,2-trimethyl- and their Expected Mass Shifts

| Metabolic Reaction | Mass Shift (Da) |

| Hydroxylation | +16 |

| N-demethylation | -14 |

| O-demethylation | Not applicable |

| Glucuronidation | +176 |

| Sulfation | +80 |

Note: This table lists potential metabolic transformations and is not based on experimental data.

X-ray Crystallography of Indole-3-glyoxylamide, N,N,2-trimethyl- Co-Crystals with Protein Targets

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. nih.govanton-paar.commdpi.comnih.govbioscience.fi By analyzing the diffraction pattern, a three-dimensional model of the electron density can be generated, which allows for the determination of the positions of the atoms in the crystal.

To study the interaction of Indole-3-glyoxylamide, N,N,2-trimethyl- with a protein target, it would be necessary to obtain a co-crystal of the compound bound to the protein. This can be a challenging process, but if successful, it would provide invaluable information about the binding mode of the ligand. The resulting crystal structure would reveal the specific amino acid residues in the protein's binding pocket that interact with the compound, as well as the conformation adopted by the ligand upon binding. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Circular Dichroism (CD) Spectroscopy for Ligand-Biomolecule Interactions

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. nih.govnih.govnih.govwikipedia.orgnih.govuconn.edursc.org While Indole-3-glyoxylamide, N,N,2-trimethyl- itself is not chiral, its binding to a chiral biomolecule, such as a protein, can induce a CD signal. This induced CD signal can be used to monitor the binding of the ligand to the protein and to obtain information about conformational changes in the protein upon ligand binding.

By titrating the protein with increasing concentrations of the compound and monitoring the changes in the CD spectrum, it is possible to determine the binding affinity (dissociation constant, Kd) of the ligand. Furthermore, changes in the far-UV CD spectrum (190-250 nm) can provide information about changes in the secondary structure of the protein, while changes in the near-UV CD spectrum (250-350 nm) can report on changes in the environment of aromatic amino acid residues in the protein's binding site.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface plasmon resonance is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.govmdpi.comcnr.itacs.orgnih.gov In a typical SPR experiment, one of the interacting partners (e.g., the protein target) is immobilized on a sensor chip, and the other partner (the analyte, in this case, Indole-3-glyoxylamide, N,N,2-trimethyl-) is flowed over the surface.

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the SPR signal over time during the association and dissociation phases of the interaction, it is possible to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). This provides a comprehensive understanding of the binding kinetics of the compound to its target protein.

Broader Applications and Research Implications of Indole 3 Glyoxylamide, N,n,2 Trimethyl

Indole-3-glyoxylamide (B122210), N,N,2-trimethyl- as a Chemical Probe for Target Deconvolution

Target deconvolution is a critical process in modern drug discovery that involves identifying the specific molecular targets of a bioactive compound identified through phenotypic screening. nih.govresearchgate.net Chemical probes are essential tools in this process, designed to bind to their target proteins within a complex biological system, enabling their isolation and identification.

The indole-3-glyoxylamide scaffold is exceptionally well-suited for the development of chemical probes. Its synthetic tractability allows for the strategic introduction of functionalities required for a probe, such as:

Affinity tags: Biotin or other handles can be attached to the scaffold to facilitate the purification of the target protein-probe complex using affinity chromatography.

Reporter groups: Fluorophores or photo-crosslinkers can be incorporated to enable visualization or covalent linking of the probe to its target upon activation, respectively.

For Indole-3-glyoxylamide, N,N,2-trimethyl-, functionalization to create a chemical probe could be envisioned at several positions. For instance, if the indole (B1671886) N-H is available (assuming the "N,N,2-trimethyl-" refers to the amide and the C2 position), this site could be used for tethering affinity or reporter groups. The development of such a probe from Indole-3-glyoxylamide, N,N,2-trimethyl- would allow researchers to investigate its mechanism of action by pulling down its specific binding partners from cell lysates. This approach has been successfully used to identify the targets of other complex molecules, such as thalidomide, whose target, cereblon, was identified using an affinity probe. nih.gov By understanding the specific targets, researchers can gain insights into potential therapeutic applications and off-target effects.

Design and Synthesis of Indole-3-glyoxylamide-Based Bioconjugates for Specific Research Applications

Bioconjugation involves linking a bioactive molecule, such as Indole-3-glyoxylamide, N,N,2-trimethyl-, to another molecular entity to create a hybrid with novel or enhanced properties. The indole-3-glyoxylamide scaffold serves as an excellent core for such conjugates due to its established biological relevance and synthetic accessibility.

The general synthesis of the indole-3-glyoxylamide core involves the reaction of an indole (in this case, 2-methylindole) with oxalyl chloride to form an indol-3-ylglyoxalyl chloride intermediate. This highly reactive intermediate is then treated with a desired amine (here, dimethylamine) to yield the final product. ajprd.com

Building upon this core, various bioconjugates can be designed:

Hybrid Cytotoxic Agents: Researchers have successfully created hybrid molecules by linking the indole-3-glyoxylamide scaffold to other pharmacophores. For example, hybrids with β-carboline have been synthesized to act as DNA intercalating agents, combining the properties of both moieties to enhance cytotoxic activity against cancer cells. nih.gov Similarly, bis(indolyl)glyoxylamides have been developed, demonstrating potent anticancer and antibacterial activities. ajprd.com Indole-3-glyoxylamide, N,N,2-trimethyl- could be used as a building block for similar hybrids, potentially leading to compounds with unique therapeutic profiles.

Targeted Delivery Systems: The scaffold could be conjugated to molecules that target specific cells or tissues, such as antibodies or peptides, to create antibody-drug conjugates (ADCs) or other targeted therapies. This would allow for the specific delivery of the cytotoxic indole-3-glyoxylamide payload to cancer cells, minimizing damage to healthy tissues.

Solubility-Enhancing Conjugates: To improve aqueous solubility and bioavailability, the indole-3-glyoxylamide scaffold can be conjugated to hydrophilic moieties. For instance, derivatives of the anticancer agent Indibulin were conjugated with a bisphosphonate moiety, which significantly improved their water solubility. nih.gov

Comparative Analysis with Other Indole-Based Privileged Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs. openmedicinalchemistryjournal.comnih.gov The utility of Indole-3-glyoxylamide, N,N,2-trimethyl- can be better understood by comparing its core scaffold to other important indole-based structures.